molecular formula C23H21N3O2S2 B2493218 [3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](3-methoxyphenyl)methanone CAS No. 496804-98-9

[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](3-methoxyphenyl)methanone

Cat. No.: B2493218
CAS No.: 496804-98-9
M. Wt: 435.56
InChI Key: DOLAIMXJPKMGMO-UHFFFAOYSA-N
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Description

The compound 3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-ylmethanone is a polycyclic heteroaromatic molecule featuring a fused thieno-naphthyridine core. Its structure includes a 3-amino substituent, a 6-methyl group, a 2-thienyl moiety at position 4, and a 3-methoxyphenyl methanone group at position 2. Its synthesis likely follows methodologies similar to those for related thieno[2,3-b]naphthyridines, such as multi-step cyclization and functionalization reactions .

Properties

IUPAC Name

(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-26-9-8-16-15(12-26)18(17-7-4-10-29-17)19-20(24)22(30-23(19)25-16)21(27)13-5-3-6-14(11-13)28-2/h3-7,10-11H,8-9,12,24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLAIMXJPKMGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC(=CC=C4)OC)N)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-ylmethanone is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

  • Molecular Formula : C₁₈H₁₈N₂O₁S₂
  • Molecular Weight : 342.47 g/mol
  • CAS Number : [insert CAS number if available]

Antitumor Activity

Research has indicated that derivatives of naphthyridine compounds exhibit significant antitumor properties. For instance, studies involving similar compounds have shown promising results against various cancer cell lines. The compound is hypothesized to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study Example :
A study evaluating the cytotoxic effects of related naphthyridine derivatives on human breast cancer cell lines (MCF-7) demonstrated IC₅₀ values in the low micromolar range, indicating potent antitumor activity. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

Compounds with similar structural motifs have been reported to possess antimicrobial properties. Preliminary studies suggest that 3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-ylmethanone may exhibit activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Modulation : It may interact with various receptors that play critical roles in cellular signaling pathways.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, thereby disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the thieno-naphthyridine core and the methanone aryl group. These modifications influence physicochemical properties, bioavailability, and target affinity. Below is a comparative analysis:

Compound Name Key Substituents Molecular Formula Notable Properties/Activities Reference(s)
Target Compound 3-Amino, 6-methyl, 4-(2-thienyl), 3-methoxyphenyl-methanone C₂₃H₂₀N₃O₂S₂ Hypothesized Hsp90 inhibition based on structural analogy; moderate lipophilicity (predicted)
3-Amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone 4-(3-pyridinyl), 4-fluorophenyl-methanone C₂₃H₁₈FN₃OS Enhanced solubility due to pyridinyl group; potential kinase inhibition
(3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methylphenyl)methanone 6-ethyl, 4-methylphenyl-methanone C₂₁H₂₂N₂OS Increased steric bulk; possible improved metabolic stability
3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone 4-CF₃, 6-(4-bromophenyl), 3-fluoro-4-methoxyphenyl-methanone C₂₂H₁₅BrF₄N₂O₂S High electron-withdrawing effects (CF₃, Br); potential cytotoxicity
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone 4,5,6-trimethyl, 3,4-dimethoxyphenyl-methanone C₁₉H₂₀N₂O₃S Reduced polarity (predicted pKa 7.22); possible CNS penetration

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : The target compound’s 3-methoxyphenyl group increases lipophilicity compared to the 4-fluorophenyl analog , while the 3,4-dimethoxyphenyl variant exhibits even higher hydrophobicity.
  • Solubility : Pyridinyl and piperidinyl substituents (e.g., ) enhance aqueous solubility via hydrogen bonding, whereas bromine or trifluoromethyl groups reduce it.
  • Metabolic Stability : Ethyl and methyl groups (e.g., ) may slow oxidative metabolism, while electron-deficient aryl rings (e.g., 4-chlorophenyl ) could increase susceptibility to cytochrome P450 enzymes.

Bioactivity and Target Engagement

  • Hsp90 Inhibition: Analogs like compound 7k (4-chlorobiphenyl-methanone) demonstrated nanomolar affinity for Hsp90’s C-terminal domain, suggesting the target compound may share this activity .
  • Cytotoxicity : Bromophenyl and trifluoromethyl groups in enhance cytotoxicity, whereas methoxy groups (e.g., ) may reduce off-target effects.

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